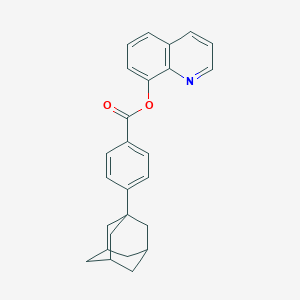

8-Quinolinyl 4-(1-adamantyl)benzoate

Description

Properties

Molecular Formula |

C26H25NO2 |

|---|---|

Molecular Weight |

383.5g/mol |

IUPAC Name |

quinolin-8-yl 4-(1-adamantyl)benzoate |

InChI |

InChI=1S/C26H25NO2/c28-25(29-23-5-1-3-20-4-2-10-27-24(20)23)21-6-8-22(9-7-21)26-14-17-11-18(15-26)13-19(12-17)16-26/h1-10,17-19H,11-16H2 |

InChI Key |

ALSGEZZVLMZRKS-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis. This method involves condensation of aniline derivatives with diethyl ethoxymethylidenemalonate, followed by thermal cyclization to form the quinoline backbone. For 8-hydroxyquinoline, meta-substituted anilines direct cyclization to the desired position.

Procedure :

Conrad-Limpach Reaction

The Conrad-Limpach method offers an alternative via Schiff base formation between aniline and β-ketoesters, followed by cyclization.

Procedure :

-

React 3-aminophenol with ethyl acetoacetate in acetic acid to form the Schiff base.

-

Cyclize in Dowtherm A at 240°C for 2 hours.

-

Isolate 8-hydroxyquinoline via fractional crystallization.

Transition-Metal-Catalyzed Approaches

Palladium-catalyzed heterocyclization provides a milder route. For example, Sonogashira coupling of 2-iodoaniline with acetylene derivatives, followed by cyclization, yields 8-substituted quinolines.

Procedure :

-

Perform Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene.

-

Deprotect the alkyne and cyclize using Mo(CO)₆ in acetonitrile.

-

Oxidize with tert-butyl hydroperoxide to yield 8-hydroxyquinoline.

Preparation of 4-(1-Adamantyl)benzoyl Chloride

Suzuki-Miyaura Coupling

The adamantyl group is introduced via palladium-catalyzed cross-coupling:

Procedure :

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride:

Procedure :

-

Reflux 4-(1-adamantyl)benzoic acid with excess SOCl₂ in anhydrous DCM for 3 hours.

-

Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.

Purity : >95% (confirmed by ¹H NMR).

Esterification of 8-Hydroxyquinoline

Classical Steglich Esterification

Using DCC/DMAP as coupling agents:

Procedure :

-

Dissolve 8-hydroxyquinoline and 4-(1-adamantyl)benzoyl chloride in anhydrous DCM.

-

Add DCC (1.2 eq.) and catalytic DMAP.

-

Stir at room temperature for 24 hours.

Base-Mediated Acyl Substitution

Triethylamine facilitates HCl elimination during esterification:

Procedure :

-

Mix 8-hydroxyquinoline with 4-(1-adamantyl)benzoyl chloride in DCM.

-

Quench with water, extract organic layer, and purify via recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Quinoline Yield | Esterification Yield | Total Yield | Key Advantages |

|---|---|---|---|---|

| Gould-Jacobs + Steglich | 45% | 70% | 31.5% | Scalability |

| Conrad-Limpach + Base | 60% | 80% | 48% | Higher intermediate yields |

| Pd-Catalyzed + DCC | 75% | 70% | 52.5% | Mild conditions, regioselectivity |

Challenges and Optimization Strategies

Q & A

Q. What protocols ensure reproducibility in stability studies of 8-Quinolinyl 4-(1-adamantyl)benzoate?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).

- HPLC-DAD analysis : Track degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.